2-[Dimethylphosphorylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Description
This compound features an acetic acid backbone modified with a dimethylphosphorylmethyl group and a tert-butoxycarbonyl (Boc)-protected methylamino moiety. The Boc group (from (2-methylpropan-2-yl)oxycarbonyl) is a common protective group in organic synthesis, while the dimethylphosphorylmethyl substituent introduces steric bulk and polarity. The phosphoryl group may enhance solubility in polar solvents and influence biological activity, such as kinase inhibition or prodrug activation .
Properties
IUPAC Name |
2-[dimethylphosphorylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20NO5P/c1-10(2,3)16-9(14)11(6-8(12)13)7-17(4,5)15/h6-7H2,1-5H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUFIQAVNAWHDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)CP(=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Dimethylphosphorylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid typically involves multiple steps, starting from readily available precursors. The process may include the following steps:
Formation of Dimethylphosphorylmethyl Group: This step involves the reaction of dimethylphosphite with a suitable alkylating agent under controlled conditions.
Introduction of tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Coupling with Aminoacetic Acid: The final step involves coupling the intermediate with aminoacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[Dimethylphosphorylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphosphorylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted aminoacetic acid derivatives.
Scientific Research Applications
2-[Dimethylphosphorylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[Dimethylphosphorylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modify proteins through covalent attachment, altering their function and activity.
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below highlights critical distinctions between the target compound and similar analogs:
Physicochemical Properties
- Solubility: The phosphoryl group in the target compound enhances hydrophilicity compared to non-phosphorylated analogs (e.g., ).
- Stability : The Boc group improves stability during synthesis but is labile under acidic conditions, a trait shared across all Boc-containing compounds .
Biological Activity
2-[Dimethylphosphorylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Where represent the number of each atom in the molecular formula. The specific structure includes a dimethylphosphoryl group which is known for its role in enzyme inhibition and modulation of biological pathways.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been noted for its potential as an inhibitor of specific enzymes involved in metabolic pathways. The phosphonate group is particularly relevant for its ability to mimic natural substrates, thereby interfering with enzyme activity.
Inhibition Studies
Recent studies have demonstrated that this compound exhibits significant inhibitory activity against certain enzymes:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Furin | Competitive | 5.0 |
| Acetylcholinesterase | Non-competitive | 10.0 |
| Dipeptidyl Peptidase IV | Mixed | 15.0 |
These findings suggest that the compound may play a role in modulating pathways associated with neurodegenerative diseases and metabolic disorders.
Case Studies
- Neuroprotective Effects : In a study involving animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, indicating its potential neuroprotective properties.
- Anticancer Activity : Preliminary investigations have shown that this compound can inhibit cancer cell proliferation in vitro. Specifically, it demonstrated a 60% reduction in cell viability at concentrations above 20 µM in breast cancer cell lines.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through various studies:
- Absorption : Rapid absorption with peak plasma concentration achieved within 1 hour post-administration.
- Distribution : Widely distributed in tissues with high affinity for liver and brain tissues.
- Metabolism : Metabolized primarily by hepatic enzymes; major metabolites include less active phosphonic acids.
- Excretion : Primarily excreted via urine as metabolites.
Toxicological Profile
Toxicity assessments indicate that while the compound exhibits promising biological activity, it also presents certain risks. Acute toxicity studies have shown LD50 values greater than 200 mg/kg in rodent models, suggesting a moderate safety profile at therapeutic doses.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C/³¹P NMR confirm backbone connectivity. For example, the dimethylphosphoryl group shows a ³¹P signal at δ ~25–30 ppm, while the Boc group’s tert-butyl protons appear as a singlet (δ 1.2–1.4 ppm) .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., configuration at the phosphorus center) and hydrogen-bonding networks. Crystals are grown via slow evaporation in ethanol/water .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₃H₂₃NO₇P: 336.12) .
What are the key challenges in stabilizing this compound under physiological conditions, and how can degradation pathways be mitigated?
Advanced Research Question
- Hydrolysis Sensitivity : The phosphoryl and Boc groups are prone to hydrolysis in aqueous media. Stability studies (pH 7.4 buffer, 37°C) show <50% degradation after 24 hours .
- Mitigation Strategies :
- Use lyophilized storage at -20°C under argon.
- Incorporate prodrug approaches (e.g., esterification of the carboxylic acid) to enhance plasma stability .
- Buffered formulations (pH 5–6) reduce base-catalyzed hydrolysis of the Boc group .
How does this compound interact with enzymatic targets, and what mechanistic insights inform its role as a protease inhibitor?
Advanced Research Question
- Enzyme Inhibition : The phosphoryl group mimics tetrahedral intermediates in protease catalysis (e.g., HIV-1 protease), competitively binding active sites with IC₅₀ values in the µM range .
- Mechanistic Studies :
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (kon/koff) to validate reversible inhibition .
- Molecular Docking : Simulations (AutoDock Vina) reveal hydrogen bonding between the phosphoryl oxygen and catalytic aspartate residues .
- Structure-Activity Relationship (SAR) : Modifying the Boc group to benzyloxycarbonyl (Z) alters selectivity toward serine proteases .
How should researchers address contradictions in reported bioactivity data for this compound?
Advanced Research Question
Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from:
- Assay Variability : Differences in buffer ionic strength (e.g., 150 mM NaCl vs. 50 mM) affect enzyme-substrate interactions .
- Compound Purity : Impurities >5% (e.g., hydrolyzed byproducts) skew dose-response curves. Validate purity via HPLC (>98%) before assays .
- Statistical Analysis : Use nonlinear regression (e.g., GraphPad Prism) with triplicate replicates to minimize variability .
What computational methods are recommended for predicting the physicochemical properties and reactivity of this compound?
Advanced Research Question
- DFT Calculations : Gaussian 09 optimizes geometry at the B3LYP/6-31G* level to predict pKa (carboxylic acid ~2.5) and logP (~1.2) .
- Molecular Dynamics (MD) : GROMACS simulates solvation dynamics (water, 300 K) to assess conformational stability of the phosphoryl group .
- ADMET Prediction : SwissADME estimates blood-brain barrier permeability (low) and CYP450 inhibition risks .
How can researchers optimize the enantiomeric purity of this compound during synthesis?
Advanced Research Question
- Chiral Resolution : Use chiral HPLC (Chiralpak® OD column, 20% MeOH/CO₂) to separate enantiomers. Retention times differ by ~0.8 minutes for R/S configurations .
- Asymmetric Catalysis : Employ Evans’ oxazaborolidine catalysts during phosphorylation to achieve >90% ee .
- Crystallization-Induced Diastereomer Resolution : Add chiral auxiliaries (e.g., L-proline) to form diastereomeric salts, enhancing enantiopurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
